molecular formula C11H12F2O2 B2457641 (2R)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid CAS No. 2248202-57-3

(2R)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid

Cat. No.: B2457641
CAS No.: 2248202-57-3
M. Wt: 214.212
InChI Key: QVTABBZFKLLPBX-SSDOTTSWSA-N
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Description

(2R)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid typically involves the introduction of the difluorophenyl group onto a butanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where 2,5-difluorobenzoyl chloride reacts with a suitable butanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.

Scientific Research Applications

(2R)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenylacetic acid
  • 2,5-Difluorophenylboronic acid
  • 2,5-Difluorophenylpropanoic acid

Uniqueness

(2R)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid is unique due to its specific stereochemistry and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-4-(2,5-difluorophenyl)-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-7(11(14)15)2-3-8-6-9(12)4-5-10(8)13/h4-7H,2-3H2,1H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTABBZFKLLPBX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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